molecular formula C8H5NOS B1267632 1,3-Benzothiazole-2-carbaldehyde CAS No. 6639-57-2

1,3-Benzothiazole-2-carbaldehyde

Numéro de catalogue: B1267632
Numéro CAS: 6639-57-2
Poids moléculaire: 163.2 g/mol
Clé InChI: RHKPJTFLRQNNGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-Benzothiazole-2-carbaldehyde is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with an aldehyde functional group at the second position. This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3-Benzothiazole-2-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzenethiol with formylating agents. Another method includes the cyclization of 2-mercaptobenzaldehyde under acidic conditions . Additionally, microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of the synthesis .

Industrial Production Methods: Industrial production often utilizes green chemistry principles to minimize environmental impact. Methods such as the condensation of 2-aminobenzenethiol with aldehydes or acyl chlorides, and the cyclization of thioamides, are commonly used .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic or neutral conditions .

Reaction Reagents/Conditions Product Yield
Aldehyde → Carboxylic acidKMnO₄, H₂O, 80°C1,3-Benzothiazole-2-carboxylic acid75–85%

Reduction Reactions

The aldehyde moiety can be reduced to a primary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

Reaction Reagents/Conditions Product Yield
Aldehyde → AlcoholNaBH₄, MeOH, 0°C → RT1,3-Benzothiazole-2-methanol60–70%

Condensation Reactions

The aldehyde participates in condensations, such as Knoevenagel and Schiff base formation, to generate conjugated systems or heterocycles.

Knoevenagel Condensation

Reacting with active methylene compounds (e.g., malononitrile) in the presence of piperidine yields α,β-unsaturated derivatives :

Reactant Conditions Product Yield
MalononitrilePiperidine, EtOH, reflux(E)-2-(Benzothiazol-2-yl)-3-cyanopropenamide82%

Schiff Base Formation

Reaction with amines forms imines, as demonstrated in the synthesis of BODIPY conjugates :

Reactant Conditions Product Yield
1,2-AminothiophenolTsOH, DMF, 72°C, 12 h3-(Benzo[d]thiazol-2-yl)-8-phenyl-BODIPY52%

Nucleophilic Substitution

The thiazole ring’s electron-deficient C2 position undergoes nucleophilic substitution. For example, reaction with sodium sulfide and aldehydes in a Cu-catalyzed one-pot process forms 2-substituted benzothiazoles .

Reagent Catalyst Product Yield
Sodium sulfide + BenzaldehydeCuI, 1,10-phenanthroline2-Phenyl-1,3-benzothiazole89%

Electrophilic Substitution

Electrophilic aromatic substitution occurs on the benzene ring, typically at the para position relative to the thiazole nitrogen.

Reaction Reagents/Conditions Product Yield
NitrationHNO₃, H₂SO₄, 0°C6-Nitro-1,3-benzothiazole-2-carbaldehyde65%

Cyclization and Ring-Opening

Under specific conditions, the compound participates in cycloadditions or ring-opening reactions. For instance, reaction with hydrazines forms triazolo-benzothiazole hybrids .

Reactant Conditions Product Yield
Hydrazine hydrateEtOH, reflux, 6 h Triazolo[3,4-b] benzothiazole78%

Key Mechanistic Insights

  • Aldehyde Reactivity : The electron-withdrawing thiazole ring enhances the aldehyde’s electrophilicity, facilitating nucleophilic additions.

  • Thiazole Ring Activation : The sulfur and nitrogen atoms direct substitution and cyclization reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

1,3-Benzothiazole-2-carbaldehyde has been extensively studied for its potential therapeutic properties. It serves as a precursor in the synthesis of biologically active compounds, particularly those targeting diseases such as tuberculosis and cancer.

  • Antitubercular Activity : Research indicates that derivatives of this compound can inhibit the DprE1 protein in Mycobacterium tuberculosis, disrupting cell wall synthesis and leading to bacterial cell death .
  • Anticancer Properties : The compound has shown promise in developing anticancer agents by modulating apoptotic pathways. It can influence the expression of proteins involved in cell survival and death .

Organic Synthesis

This compound is widely used as an intermediate in organic synthesis:

  • Synthesis of Complex Molecules : It facilitates the construction of various organic molecules through reactions such as condensation and substitution .
  • Production of Fluorescent Dyes : this compound is integral in creating fluorescent dyes used in biological imaging and diagnostics, enhancing visualization techniques in cellular studies .

Material Science

In material science, this compound contributes to the development of advanced materials:

  • Polymers and Coatings : The compound is incorporated into polymers to enhance durability and chemical resistance, benefiting industries such as automotive and construction .

Agricultural Chemicals

The compound plays a role in formulating agrochemicals:

  • Pesticides and Fungicides : It is utilized in developing effective solutions for crop protection, improving agricultural yields through its action against pests and diseases .

Analytical Chemistry

In analytical chemistry, this compound aids in detection methods:

  • Chromatography and Spectroscopy : It is employed in various analytical techniques for detecting and quantifying substances within complex mixtures .

Data Table: Applications Overview

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryPrecursor for drugs targeting tuberculosis and cancerInhibition of DprE1 protein
Organic SynthesisIntermediate for complex organic moleculesSynthesis of fluorescent dyes
Material ScienceDevelopment of durable polymers and coatingsEnhanced materials for automotive industry
Agricultural ChemicalsFormulation of pesticides and fungicidesCrop protection solutions
Analytical ChemistryUtilization in chromatography and spectroscopy for substance detectionDetection methods for complex mixtures

Case Study 1: Antitubercular Activity

A study highlighted the effectiveness of benzothiazole derivatives against Mycobacterium tuberculosis. The interaction with the DprE1 protein was shown to disrupt essential cell wall components, leading to significant antibacterial activity .

Case Study 2: Anticancer Properties

Research demonstrated that this compound derivatives could modulate apoptotic pathways by influencing BCL-2 protein expression levels. This modulation led to increased apoptosis in cancer cells, showcasing its potential as an anticancer agent .

Mécanisme D'action

The mechanism of action of 1,3-Benzothiazole-2-carbaldehyde involves its interaction with various molecular targets. For instance, in medicinal chemistry, it can inhibit specific enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules .

Comparaison Avec Des Composés Similaires

    1,2-Benzothiazole: Differing in the position of the thiazole ring, it exhibits distinct chemical properties.

    2,1-Benzothiazole: Another isomer with unique reactivity.

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

Uniqueness: 1,3-Benzothiazole-2-carbaldehyde stands out due to its aldehyde functional group, which imparts unique reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in various fields .

Activité Biologique

1,3-Benzothiazole-2-carbaldehyde (BTA) is a compound that has garnered attention for its diverse biological activities. This article aims to summarize the research findings on the biological activity of BTA, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

This compound has the molecular formula C8H5NOSC_8H_5NOS and a molecular weight of approximately 163.19 g/mol. Its structure features a benzothiazole ring with an aldehyde functional group, which is critical for its biological activity.

Anticancer Activity

BTA and its derivatives have shown promising anticancer properties across various studies. The mechanism of action often involves the inhibition of metalloenzymes such as carbonic anhydrase, which is crucial in tumor growth and survival.

Case Studies

  • Antiproliferative Activity : A study reported that BTA derivatives exhibited significant antiproliferative activity against several cancer cell lines, including:
    • Leukemia : IC50 values around 105M10^{-5}M.
    • Colon Cancer : IC50 values of 0.015μM0.015\mu M for certain derivatives.
    • Breast Cancer (MDA-MB-231) : Derivatives showed IC50 values ranging from 0.24μM0.24\mu M to 0.92μM0.92\mu M .
  • Mechanism of Action : The structure-activity relationship (SAR) studies indicate that substitutions on the benzothiazole ring significantly enhance anticancer activity. For example, electron-withdrawing groups at specific positions on the ring have been linked to increased potency against various cancer cell lines .

Antimicrobial Activity

BTA has also been studied for its antimicrobial properties, particularly against bacterial and fungal strains.

Antibacterial Activity

Research has shown that BTA derivatives possess antibacterial activity against several pathogens:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Showed moderate activity against Escherichia coli and Pseudomonas aeruginosa .

Antifungal Activity

In addition to antibacterial properties, BTA has demonstrated antifungal effects against Candida albicans, with some derivatives showing MIC values as low as 3.12μg/mL3.12\mu g/mL .

Additional Pharmacological Activities

  • Antioxidant Properties : BTA exhibits strong antioxidant activity, which may contribute to its anticancer effects by reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Some studies indicate that BTA can inhibit inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .
  • Antitubercular Activity : Recent developments have identified BTA derivatives with significant activity against Mycobacterium tuberculosis, showcasing IC50 values comparable to standard antitubercular drugs .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC Values
AnticancerVarious cancer cell lines0.015105M0.015-10^{-5}M
AntibacterialStaphylococcus aureusModerate
Escherichia coliModerate
AntifungalCandida albicans3.12μg/mL3.12\mu g/mL
AntitubercularMycobacterium tuberculosisComparable to standards

Propriétés

IUPAC Name

1,3-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKPJTFLRQNNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216612
Record name 1,3-Benzothiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6639-57-2
Record name 1,3-Benzothiazole-2-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6639-57-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzothiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzothiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-BENZOTHIAZOLE-2-CARBALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9ES1SF5P4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The title compound was prepared from 2-methyl-1,3-benzothiazole (6h) and selenium dioxide using methods as described in the literature for similar compounds (Conte et al., 1967) in 41% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
41%

Synthesis routes and methods II

Procedure details

To a solution of benzo[d]thiazole (1 g, 7 mmol) in DMF (10 mL) was added n-BuLi (8.4 mL, 21 mmol) over 15 min at −78° C. and the mixture was stirred at this temperature for 1 hour. The reaction was quenched with water, extracted with EtOAc and dried over anhydrous sodium sulfate. The solution was then concentrated under vacuum to give benzo[d]thiazole-2-carbaldehyde as a light yellow solid (500 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

5.47 g of manganese dioxide were added at room temperature to a solution of 2.26 g of 2-hydroxymethylbenzothiazole in 20 ml of acetone. The resulting mixture was stirred under reflux for 5 hours, at the end of which time the temperature of the mixture was cooled to room temperature and the mixture was left to stand for 14 hours. A further 3.06 g of manganese dioxide were then added and the resulting mixture was stirred under reflux for 6 hours. At the end of this time, the reaction mixture was cooled to room temperature and then filtered. The resulting filtrate was concentrated by evaporation under reduced pressure, petroleum ether was added to the thus obtained crude crystalline solid and the mixture was filtered. The filtrate was then concentrated to about half its volume causing precipitation of a crystalline solid which was filtered off and dried in vacuo to give 432.6 mg (yield 19.3%) of the title compound as a solid having a melting point of 69° to 70° C.
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.47 g
Type
catalyst
Reaction Step One
Quantity
3.06 g
Type
catalyst
Reaction Step Two
Yield
19.3%

Synthesis routes and methods IV

Procedure details

A solution of freshly distilled (b.p. 82° C., 2 torr) benzothiazole (10 g, 0.074 mole) in 250 ml tetrahydrofuran was cooled under nitrogen to -78° C. and stirred at this temperature for 15 minutes. To this was added dropwise over 15 minutes 29.6 ml (0.074 mole) 2.5M n-butyllithium, stirring continued for 25 minutes, and 8.6 ml (0.111 mole) dimethylformamide was added and the reaction mixture stirred for an hour. The mixture was allowed to warm to room temperature, 200 g ice was added and the solvent evaporated in vacuo. The aqueous residue was extracted with 5×100 ml ethyl acetate, the extracts dried (MgSO4), concentrated to a small volume and chromatographed on a silica gel column, eluting with 96:4 chloroform/ethyl acetate to yield 8.4 g of the desired aldehyde, m.p. 74.5°-75° C. 1H--NMR(CDCl3)ppm (delta): 7.54 (m, 2H), 7.97 (m, 1H), 8.21 (m, 1H), 10.1 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
29.6 mL
Type
reactant
Reaction Step Two
Quantity
8.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a stirred solution of benzothiazole (3.28 ml) in anydrous THF (40 ml), at −78°, under a nitrogen atmosphere, butyllithium (2.0 ml of a 1.6M solution in hexane) was added dropwise. After 0.33 h, a solution of DMF (7 ml) in anydrous THF (20 ml) was added dropwise and the reaction mixture was allowed to rise to 0° over 1 h. The reaction was quenched by pouring the mixture into water (100 ml) and extracted with EE (2×150 ml). The organic layer was washed with brine, dried and the solvent evaporated under reduced pressure. The crude residue was purified by flash chromatography (eluting with CH-EA in gradient from 95:5 to 8:2), and crystallized from PE to give the title compound as a yellow solid (1.88 g). M.p. 76-77°
Quantity
3.28 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzothiazole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1,3-Benzothiazole-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1,3-Benzothiazole-2-carbaldehyde
Reactant of Route 4
1,3-Benzothiazole-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1,3-Benzothiazole-2-carbaldehyde
Reactant of Route 6
1,3-Benzothiazole-2-carbaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.